Thiamin diphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

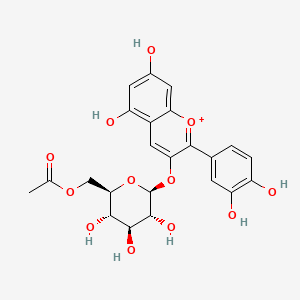

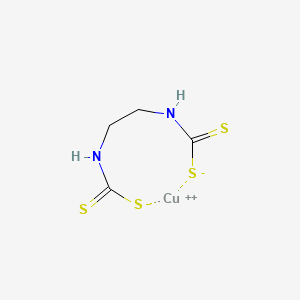

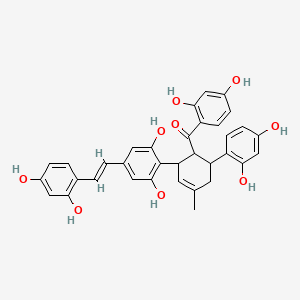

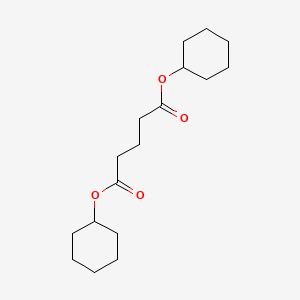

Thiamine(1+) diphosphate(3-) is dianion of thiamine(1+) diphosphate arising from deprotonation of the three OH groups of the diphosphate. It has a role as a cofactor. It is a conjugate base of a thiamine(1+) diphosphate.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Plant Stress Response

Thiamin diphosphate (ThDP) is integral in metabolic pathways such as glycolysis, the pentose phosphate pathway, and the tricarboxylic acid cycle. It's also vital in plants' response to abiotic and biotic stress, impacting thiamine metabolism including aspects like catabolism, salvage, and transport (Goyer, 2010).

Enzymatic Cofactor and Metabolic Regulation

ThDP's role as an enzymatic cofactor in mammals, plants, fungi, and bacteria is crucial for metabolic regulation and is a potential target for biotechnological and medical applications. This includes its involvement in drug design and disease models, particularly in the context of ThDP-dependent enzymes (Bunik, Tylicki, & Lukashev, 2013).

Unique Characteristics in Enzyme Mechanisms

ThDP-dependent enzymes like glyoxylate carboligase challenge traditional paradigms, showing unique characteristics in their enzymatic mechanisms. This includes the absence of the canonical active site glutamate, usually present in ThDP-dependent enzymes, which impacts the enzyme's efficiency and reaction steps (Kaplun et al., 2008).

Nutritional Enhancement in Crops

Enhancing the thiamin biosynthesis genes in crops like rice can increase thiamin content in unpolished seeds, although this does not necessarily confer resistance to diseases like Xanthomonas oryzae in rice. This research suggests potential avenues for nutritional enhancement in staple crops (Dong et al., 2016).

Interactions in Metabolic Enzymes

ThDP-dependent enzymes play a significant role in metabolic processes, with the potential for applications in medical and biotechnological fields. The detailed understanding of these enzymes can provide new insights into metabolic regulation and disease treatment (Bunik, 2013).

Coordination in Enzymatic Reactions

In some metabolic enzymes, ThDP's active sites are synchronized through mechanisms like proton shuttling, which is crucial for their catalytic and regulatory functions. This coordination is key to the functioning of thiamine-dependent enzymes (Frank et al., 2004).

Eigenschaften

Produktname |

Thiamin diphosphate |

|---|---|

Molekularformel |

C12H16N4O7P2S-2 |

Molekulargewicht |

422.29 g/mol |

IUPAC-Name |

[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C12H18N4O7P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21)/p-2 |

InChI-Schlüssel |

AYEKOFBPNLCAJY-UHFFFAOYSA-L |

Kanonische SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propylcarbamoyl}-acrylic acid](/img/structure/B1255132.png)

![(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine](/img/structure/B1255140.png)